3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
CAS No.: 23598-72-3
Cat. No.: VC21344089
Molecular Formula: C11H8ClNO3
Molecular Weight: 237.64 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 23598-72-3 |
---|---|
Molecular Formula | C11H8ClNO3 |
Molecular Weight | 237.64 g/mol |
IUPAC Name | 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
Standard InChI | InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) |
Standard InChI Key | UVEPOHNXGXVOJE-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)O |
Canonical SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)O |
Appearance | Powder |
Melting Point | 187-192°C |
Chemical Identity and Nomenclature
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms. The systematic IUPAC name for this compound is 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid . This nomenclature precisely describes the structural arrangement where a chlorine atom is positioned at the ortho position of the phenyl ring attached to the isoxazole core.
The compound is uniquely identified through several standardized chemical identifiers as summarized in the following table:
Identifier Type | Value |
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CAS Number | 23598-72-3 |
EC Number | 245-770-0 |
PubChem CID | 90203 |
Molecular Formula | C₁₁H₈ClNO₃ |
Molecular Weight | 237.64 g/mol |
InChI | InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) |
InChIKey | UVEPOHNXGXVOJE-UHFFFAOYSA-N |
SMILES | Cc1onc(c2ccccc2Cl)c1C(=O)O |
MDL Number | MFCD00020813 |
Physical and Chemical Properties
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid exists as a white solid at room temperature . Its molecular weight of 237.64 g/mol reflects the combined mass of its constituent elements: carbon, hydrogen, chlorine, nitrogen, and oxygen . The compound's structure consists of three key components: an isoxazole ring (the heterocyclic core), a 2-chlorophenyl substituent, and a carboxylic acid functional group.
The carboxylic acid group at position 4 represents a key reactive site in the molecule, providing opportunities for various chemical transformations including esterification, amidation, and reduction reactions. This functionality is particularly important for the compound's role as a synthetic intermediate in the preparation of more complex molecules.
The physical state of the compound as a white solid suggests crystalline properties, which would be consistent with the presence of intermolecular hydrogen bonding through the carboxylic acid groups. These properties have significant implications for the compound's solubility profile, making it likely more soluble in polar organic solvents than in nonpolar media.
Synthetic Approaches
Several synthetic methodologies have been developed for the preparation of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, reflecting its importance as both a research tool and a synthetic building block. The synthesis typically involves the formation of the isoxazole ring system followed by appropriate functionalization to introduce the required substituents.
Cyclization Reactions
One common approach to synthesizing this compound involves the cyclization of suitable precursors to form the isoxazole ring system. This generally requires the reaction of an α,β-unsaturated carbonyl compound with a hydroxylamine derivative in the presence of an appropriate base. The reaction proceeds through the formation of an oxime intermediate, which undergoes cyclization to yield the desired isoxazole core structure.
Use as a Synthetic Intermediate
The compound has been utilized as a starting material in the synthesis of more complex molecules, particularly in the preparation of pyrazole-hydrazone derivatives. In a notable research study, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid served as a key starting material for the synthesis of novel pyrazole-hydrazone derivatives containing an isoxazole moiety . The synthetic pathway involved a five-step procedure that yielded the target compounds with yields ranging from 85.9% to 91.2% .
The reaction scheme typically begins with 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, which undergoes various transformations including esterification, hydrazinolysis, and condensation reactions to produce the desired pyrazole-hydrazone derivatives. These derivatives have been characterized using various analytical techniques including IR, 1H-NMR, 13C-NMR, and elemental analysis .
Research Applications
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid has found significant applications in pharmaceutical research, particularly as a building block for the synthesis of potentially bioactive compounds.
Synthesis of Pyrazole-Hydrazone Derivatives
One of the most noteworthy applications of this compound is its use as a starting material in the synthesis of novel pyrazole-hydrazone derivatives containing an isoxazole moiety. These derivatives have been of interest due to their potential biological activities. In a specific research study, a series of such derivatives were synthesized using 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid as the starting point .
The synthesis yielded various compounds including:
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3-(2-chlorophenyl)-N-(4-(2-(2-bromobenzylidene)hydrazinecarbonyl)-1-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-4-carboxamide (compound 6c)
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3-(2-chlorophenyl)-N-(4-(2-(2-chlorobenzylidene)hydrazinecarbonyl)-1-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-4-carboxamide (compound 6d)
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3-(2-chlorophenyl)-N-(4-(2-(2-fluorobenzylidene)hydrazinecarbonyl)-1-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-4-carboxamide (compound 6f)
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3-(2-chlorophenyl)-5-methyl-N-(1-methyl-4-(2-(thiophen-2-ylmethylene)hydrazinecarbonyl)-1H-pyrazol-5-yl)isoxazole-4-carboxamide (compound 6g)
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3-(2-chlorophenyl)-N-(4-(2-(2,4-dichlorobenzylidene)hydrazinecarbonyl)-1-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-4-carboxamide (compound 6h)
These derivatives were characterized by detailed spectroscopic analysis, including:
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Melting point determination
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1H-NMR spectroscopy at 500 MHz
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13C-NMR spectroscopy at 125 MHz
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Elemental analysis
The compounds typically appeared as white solids with defined melting points ranging from approximately 170°C to 227°C, with yields between 87.9% and 89.6% .
Structural Characterization
The detailed structural characterization of these derivatives provides valuable insights into the chemical behavior of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid itself. For instance, the 1H-NMR data reveals characteristic signals for the methyl group at the 5-position of the isoxazole ring, typically appearing as a singlet at approximately 2.85 ppm . Similarly, the carboxylic acid functionality participates in the formation of amide bonds, as evidenced by the characteristic amide NH signals in the derived compounds, typically appearing as singlets at approximately 11.6-11.7 ppm .
Chemical Reactivity
The reactivity of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is primarily determined by the functional groups present in its structure, particularly the carboxylic acid group and the isoxazole ring system.
Carboxylic Acid Reactivity
The carboxylic acid group at position 4 of the isoxazole ring is a key reactive center in the molecule. This functionality can participate in various chemical transformations:
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Esterification reactions to form corresponding esters
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Amidation reactions to form amides, as demonstrated in the synthesis of pyrazole-hydrazone derivatives
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Reduction reactions to form alcohols or aldehydes
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Decarboxylation under appropriate conditions
The successful synthesis of various amide derivatives, as reported in the research literature, confirms the reactivity of the carboxylic acid group and its utility in forming new compounds with potentially valuable properties .
Isoxazole Ring Reactivity
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Electrophilic substitution reactions, although these are generally less favorable than in benzene due to the presence of electronegative nitrogen and oxygen atoms
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Ring-opening reactions under specific conditions
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Coordination with metal ions through the nitrogen and oxygen atoms
The chlorophenyl substituent at position 3 also influences the reactivity of the compound, with the chlorine atom potentially serving as a site for nucleophilic aromatic substitution reactions under appropriate conditions.
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